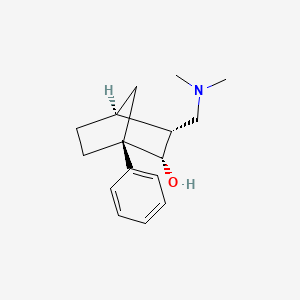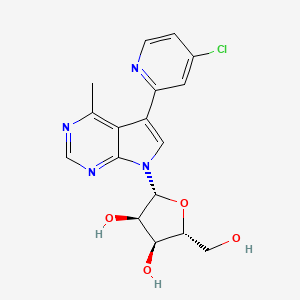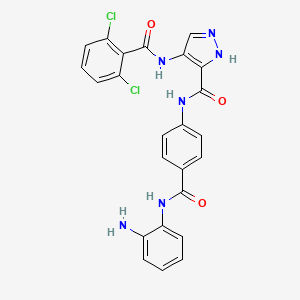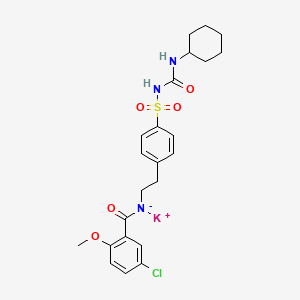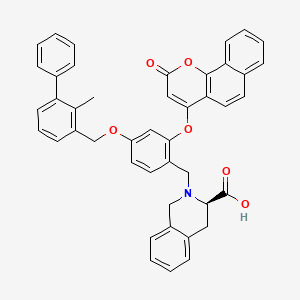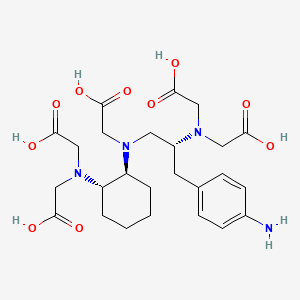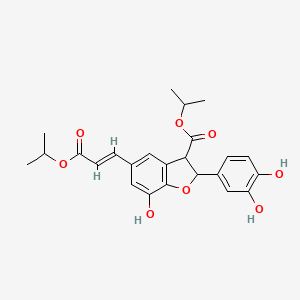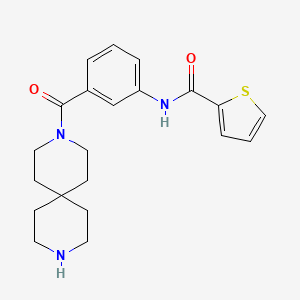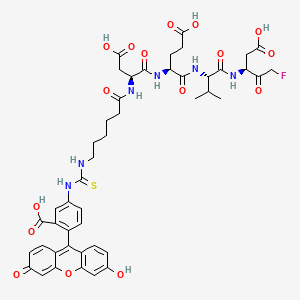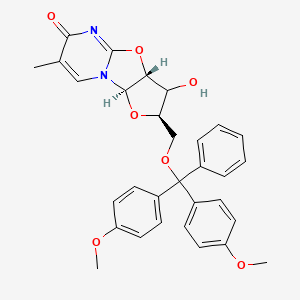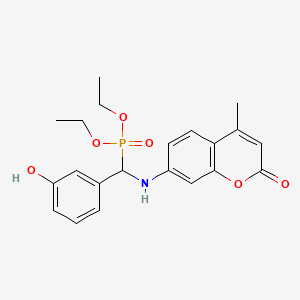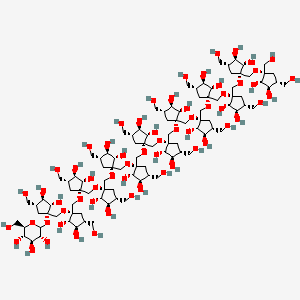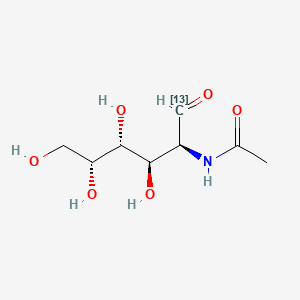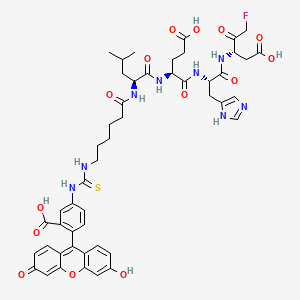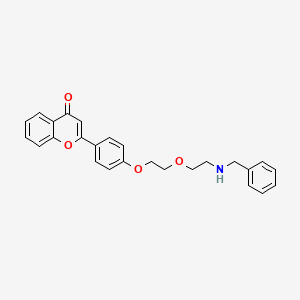
P-gp inhibitor FM04
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FM04 is a flavonoid derivative that has garnered significant attention due to its potent ability to reverse P-glycoprotein-mediated drug resistance. This compound has shown promise in enhancing the oral bioavailability of various drugs, particularly paclitaxel, a chemotherapeutic agent .
Méthodes De Préparation
FM04 is synthesized through the biotransformation of the flavonoid dimer FD18. The process involves specific reaction conditions that improve the physicochemical properties of the resulting compound, making it more druggable . Industrial production methods for FM04 are still under development, but the current synthetic route involves the use of specific enzymes and reaction conditions to achieve the desired transformation .
Analyse Des Réactions Chimiques
FM04 undergoes several types of chemical reactions, including:
Oxidation: FM04 can be oxidized under specific conditions to form various metabolites.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: FM04 can participate in substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
FM04 has a wide range of scientific research applications:
Chemistry: In chemistry, FM04 is used as a model compound to study the mechanisms of flavonoid transformations and their interactions with various enzymes.
Biology: In biological research, FM04 is used to investigate the role of P-glycoprotein in drug resistance and to develop strategies to overcome this resistance.
Mécanisme D'action
FM04 exerts its effects by modulating the activity of P-glycoprotein, a membrane protein that plays a crucial role in drug transport and resistance. FM04 inhibits the transport activity of P-glycoprotein, thereby increasing the intracellular concentration of drugs like paclitaxel. This inhibition is achieved through the interaction of FM04 with specific binding sites on P-glycoprotein, disrupting its normal function .
Comparaison Avec Des Composés Similaires
FM04 is compared with other flavonoid derivatives, such as FD18, which is its parent compound. FM04 is more potent than FD18 in reversing P-glycoprotein-mediated drug resistance and has better physicochemical properties . Other similar compounds include various flavonoid dimers and their metabolites, which also exhibit P-glycoprotein modulating activity but are generally less effective than FM04 .
Propriétés
Formule moléculaire |
C26H25NO4 |
|---|---|
Poids moléculaire |
415.5 g/mol |
Nom IUPAC |
2-[4-[2-[2-(benzylamino)ethoxy]ethoxy]phenyl]chromen-4-one |
InChI |
InChI=1S/C26H25NO4/c28-24-18-26(31-25-9-5-4-8-23(24)25)21-10-12-22(13-11-21)30-17-16-29-15-14-27-19-20-6-2-1-3-7-20/h1-13,18,27H,14-17,19H2 |
Clé InChI |
JIFJFNBTQSCGBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CNCCOCCOC2=CC=C(C=C2)C3=CC(=O)C4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


